

# Technical Synthesis Guide: 1-Methoxypropane-2-sulfonamide

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## Compound of Interest

Compound Name: 1-Methoxypropane-2-sulfonamide

CAS No.: 1248069-02-4

Cat. No.: B1464022

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CAS Registry Number: 1248069-02-4 (Racemic) Molecular Formula:

Molecular Weight: 153.20 g/mol

## Executive Summary & Strategic Analysis

This technical guide details the synthesis of **1-methoxypropane-2-sulfonamide**, a functionalized aliphatic sulfonamide often utilized as a pharmacophore fragment in medicinal chemistry (e.g., in the development of anticonvulsants or carbonic anhydrase inhibitors).

Unlike aromatic sulfonamides, which are readily accessible via electrophilic aromatic substitution (chlorosulfonation), aliphatic sulfonamides require indirect methods to install the sulfonyl moiety onto the

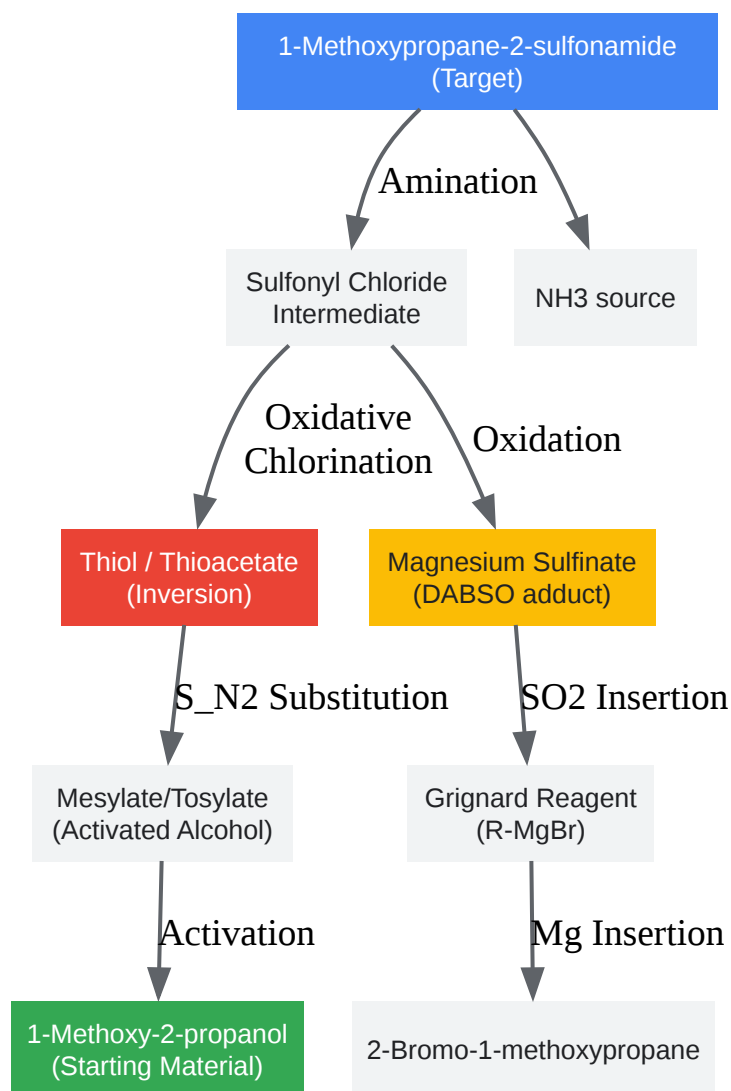
carbon backbone.

This guide presents two distinct, high-fidelity synthetic routes selected for their scalability and operational reliability:

- Route A (Nucleophilic Substitution - Inversion): A robust, classical approach converting the alcohol to a thiol surrogate, followed by oxidative chlorination. This pathway typically proceeds with Walden inversion at the chiral center ( ).
- Route B (Organometallic - DABSO): A modern, gas-free protocol utilizing a sulfur dioxide surrogate (DABSO) with Grignard reagents. This route avoids gaseous and , making it preferable for safety-conscious process chemistry labs.

## Retrosynthetic Analysis

The strategic disconnection focuses on the C-S bond. The secondary alkyl position poses steric challenges for direct substitution, necessitating activated leaving groups or highly reactive nucleophiles.



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Figure 1: Retrosynthetic tree illustrating the Nucleophilic (Red) and Organometallic (Yellow) disconnects.

## Route A: The Oxidative Chlorination Protocol

Best for: Standard laboratory synthesis, high yields, cost-efficiency. Critical Mechanism: displacement followed by oxidative chlorination.

### Phase 1: Activation of 1-Methoxy-2-propanol

The secondary alcohol is a poor leaving group and must be converted to a mesylate.

- Reagents: Methanesulfonyl chloride (MsCl), Triethylamine ( ), DCM.
- Protocol:
  - Dissolve 1-methoxy-2-propanol (1.0 equiv) in anhydrous DCM (0.5 M) under .
  - Cool to 0°C. Add (1.5 equiv).
  - Add MsCl (1.2 equiv) dropwise. Exotherm Warning: Maintain  $T < 5^{\circ}\text{C}$ .
  - Stir 2h at 0°C, then warm to RT.
  - Workup: Wash with 1N HCl, sat. , and brine. Dry ( ) and concentrate.
  - Checkpoint: The resulting mesylate is unstable on silica; use crude for the next step immediately.

## Phase 2: Nucleophilic Displacement (Thioacetylation)

Direct reaction with NaSH often leads to disulfide dimers. Using Potassium Thioacetate (KSAc) is cleaner.

- Reagents: Potassium Thioacetate (KSAc), DMF.
- Protocol:
  - Dissolve crude mesylate in DMF (0.5 M).
  - Add KSAc (1.5 equiv).

- Heat to 60°C for 4-6 hours.
- Workup: Dilute with  
  
, wash extensively with water (to remove DMF). Concentrate to yield the thioester.
- Hydrolysis (Optional but recommended): Treat thioester with  
  
to generate the free thiol (1-methoxypropane-2-thiol).

### Phase 3: Oxidative Chlorination & Amination

This step converts the sulfur species directly to the sulfonyl chloride, then traps it with ammonia. The Bahrami Method (

) is superior to gas chlorination for safety and selectivity.

- Reagents:

(30%), Thionyl Chloride (

),

.

- Protocol:

- Chlorination: To a solution of the thiol (or thioacetate) in DCM at 0°C, add

(30%, 3.0 equiv).

- Add

(1.0 equiv) dropwise.

- Mechanistic Insight:

reacts with

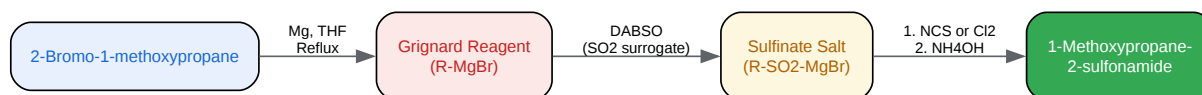
to generate highly reactive chlorinating species in situ.

- Stir vigorously for 30-60 mins. The organic layer now contains 1-methoxypropane-2-sulfonyl chloride.
- Amination: Separate the organic layer and add it slowly to a stirred solution of aqueous (excess) at 0°C.
- Stir for 1h.
- Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from EtOH/Hexane if necessary.

## Route B: The DABSO Organometallic Protocol (Green Chemistry)

Best for: Process chemistry, avoiding hazardous gases, scale-up. Reference: Willis, M. C., et al. Org. [1][2][3][4] Lett. 2011, 13, 4876. [1][2][4]

### Workflow Diagram



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Figure 2: The DABSO-mediated Grignard pathway avoiding gaseous sulfur dioxide. [4]

### Detailed Protocol

- Grignard Formation:
  - Activate Mg turnings (1.2 equiv) with iodine in anhydrous THF.
  - Add 2-bromo-1-methoxypropane dropwise to maintain gentle reflux.
  - Note: 2-bromo-1-methoxypropane can be purchased or synthesized from the alcohol via

- Insertion (DABSO):
  - Cool Grignard solution to  $-20^{\circ}\text{C}$ .
  - Add DABSO (DABCO-bis(sulfur dioxide) complex) (0.6 equiv, as it delivers 2 equiv of ).
  - Warm to RT and stir for 2h. A thick precipitate (magnesium sulfinate) will form.
- Activation & Amination:
  - Cool the reaction mixture to  $0^{\circ}\text{C}$ .
  - Add N-chlorosuccinimide (NCS) (1.1 equiv) to generate the sulfonyl chloride in situ.
  - Alternatively, treat with aqueous sodium hypochlorite (Bleach) for an oxidative coupling.
  - Add aqueous ammonia ( ) directly to the pot.
  - Stir 2h, extract with EtOAc.

## Analytical Characterization (Expected Data)

Technique	Parameter	Expected Signal / Observation
1H NMR	3.35 ppm	Singlet (3H), group.
	3.5 - 3.7 ppm	Multiplet (2H), protons.
	3.1 - 3.3 ppm	Multiplet (1H), (Methine).
	1.35 ppm	Doublet (3H), terminal methyl.
	4.8 - 5.2 ppm	Broad Singlet (2H), (Exchangeable with )
IR	1335, 1150	Strong symmetric/asymmetric stretches.
MS (ESI)	154.2	

## Critical Process Parameters & Troubleshooting Stereochemistry[3]

- Route A (

): If starting with

-1-methoxy-2-propanol, the mesylation retains configuration, but the thioacetate displacement causes inversion, yielding the

-sulfonamide.

- Route B (Grignard): Formation of secondary Grignard reagents often leads to racemization due to radical intermediates on the magnesium surface. If enantiopurity is required, Route A is preferred (with inversion planning), or chiral HPLC separation of the final product is necessary.

## Safety Hazards

- Thionyl Chloride (

): Reacts violently with water. The Bahrami oxidation generates

and

gases; adequate venting/scrubbing is required.

- Peroxides: Using

with organic solvents requires monitoring for peroxide accumulation. Quench with sodium metabisulfite before workup.

## References

- Bahrami, K., Khodaei, M. M., & Soheilzad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using -  
.[5] Journal of Organic Chemistry, 74(24), 9287–9291.
- Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[1] [2][4] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[1][2][3][4][6] Organic Letters, 13(18), 4876–4878.[4]
- Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature.
- Biosynth. (n.d.). **1-Methoxypropane-2-sulfonamide** Product Page (CAS 1248069-02-4).[7]

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## Sources

- 1. Sulfonamide synthesis by aminosulfonylation [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 2. Sulfonamide synthesis by S-N coupling [[organic-chemistry.org](https://www.organic-chemistry.org)]
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